molecular formula C17H19ClN4O2 B2948402 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide CAS No. 1797974-52-7

2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide

Cat. No.: B2948402
CAS No.: 1797974-52-7
M. Wt: 346.82
InChI Key: KUUNCIDVNVQZPQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide is a synthetic organic compound that features a chlorophenoxy group, a pyrrolidinyl-pyrimidinyl moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the preparation of 4-chlorophenol, which is then reacted with an appropriate halogenated acetic acid derivative to form 2-(4-chlorophenoxy)acetic acid.

    Pyrimidine Derivative Synthesis: Separately, the pyrimidine derivative is synthesized by reacting pyrrolidine with a suitable pyrimidine precursor under controlled conditions.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyrimidine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the pyrimidinyl-pyrrolidinyl moiety.

    N-(4-chlorophenyl)-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide: A closely related compound with slight structural modifications.

Uniqueness

2-(4-chlorophenoxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-13-3-5-15(6-4-13)24-12-16(23)20-11-14-7-8-19-17(21-14)22-9-1-2-10-22/h3-8H,1-2,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUNCIDVNVQZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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